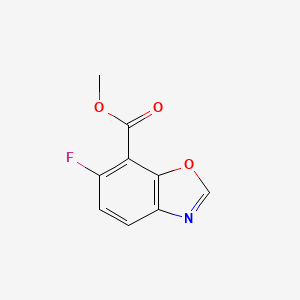
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 7th position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with a fluorinated aromatic aldehyde under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
- Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate
- Benzoxazole derivatives with different substituents
Comparison: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is unique due to the presence of a fluorine atom, which can enhance its biological activity and chemical stability compared to non-fluorinated benzoxazole derivatives. The fluorine atom can also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Biological Activity
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by a benzoxazole ring with a fluoro substituent and a carboxylate ester. Its molecular formula is C10H8FNO3, with a molecular weight of approximately 211.17 g/mol. The presence of functional groups such as the fluoro group and the carboxylate moiety contributes to its reactivity and biological activity.
Pharmacological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that benzoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against lung cancer cells, indicating potential for development as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activities. Studies on related benzoxazole derivatives have reported notable antibacterial and antifungal effects, making this compound a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : Some benzoxazole derivatives have been noted for their anti-inflammatory properties. Given the structural similarities, this compound may exhibit similar effects, warranting further exploration in inflammatory disease models .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Core : The initial step often includes the cyclization of ortho-amino phenols with carboxylic acids or their derivatives under acidic conditions.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents in the presence of suitable solvents.
- Esterification : Finally, the carboxylic acid group is converted to an ester through reaction with methanol in the presence of acid catalysts.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound and related compounds:
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 6-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)7-5(10)2-3-6-8(7)14-4-11-6/h2-4H,1H3 |
InChI Key |
VOEVRVQYRZYLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















